molecular formula C10H8O7S2 B086021 8-Hydroxynaphthalene-1,6-disulfonic acid CAS No. 117-43-1

8-Hydroxynaphthalene-1,6-disulfonic acid

Cat. No.: B086021
CAS No.: 117-43-1
M. Wt: 304.3 g/mol
InChI Key: XQAFHGXXHIZSGZ-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-1,6-disulfonic acid, also known as Armstrong’s acid, is a colorless solid typically obtained as the tetrahydrate. It is one of several isomers of naphthalenedisulfonic acid. The molecular formula of this compound is C10H8O7S2, and its molecular weight is 304.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxynaphthalene-1,6-disulfonic acid can be synthesized through the sulfonation of naphthalene derivatives. One common method involves the reaction of 2-naphthol with sulfuric acid at elevated temperatures. The reaction conditions typically include the use of 98% sulfuric acid at 40°C, followed by the addition of 20% oleum over six hours, and further heating at 60°C for 16 hours .

Industrial Production Methods: Industrial production of this compound involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The final product is often isolated as the disodium salt to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nitration typically involves nitric acid, while sulfonation uses sulfuric acid.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

8-Hydroxynaphthalene-1,6-disulfonic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is utilized in biochemical assays and as a staining agent for microscopy.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the manufacture of specialty chemicals and as a component in electroplating solutions

Mechanism of Action

The mechanism of action of 8-Hydroxynaphthalene-1,6-disulfonic acid involves its ability to form stable complexes with metal ions. This property is exploited in various analytical techniques, such as chromatography and spectroscopy. The compound’s sulfonic acid groups facilitate its interaction with cationic species, making it a valuable reagent in chemical analysis .

Comparison with Similar Compounds

    Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Similar in structure but differs in the position of sulfonic acid groups.

    1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid: Contains an amino group, which imparts different chemical properties.

    2-Naphthol-6,8-disulfonic acid: Another isomer with distinct reactivity due to the position of functional groups

Uniqueness: 8-Hydroxynaphthalene-1,6-disulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and applications. Its ability to form stable metal complexes and its role as an intermediate in dye synthesis highlight its versatility .

Properties

IUPAC Name

8-hydroxynaphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQAFHGXXHIZSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059455
Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Molecular Weight

304.3 g/mol
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CAS No.

117-43-1
Record name 8-Hydroxy-1,6-naphthalenedisulfonic acid
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name 8-hydroxynaphthalene-1,6-disulphonic acid
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Synthesis routes and methods

Procedure details

Examples of suitable starting materials for these syntheses are 1-naphthol-2-sulfonic acid, 1-naphthol-3-sulfonic acid, 1-naphthol-5-sulfonic acid, 1-naphthol-6-sulfonic acid, 1-naphthylamine-6-sulfonic acid, from which 1-chloro-1-naphthol-6-sulfonic acid may be obtained by chlorination in the course of a Bucherer synthesis, 1-naphthol-7-sulfonic acid, 1-naphthol-8-sulfonic acid, 1-naphthol-3,8-disulfonic acid, 7-acetylamino-1-naphthol-3-sulfonic acid, 8-acetylamino-2-chloro-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-5-sulfonic acid, 8-benzoylamino-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-2,5-disulfonic acid and 5-acetylamino-1-naphthol-3-sulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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